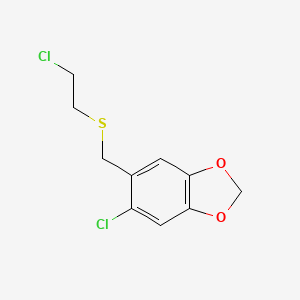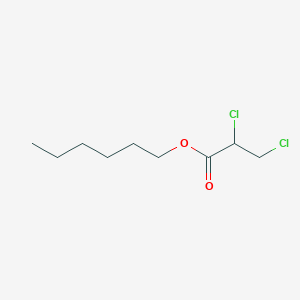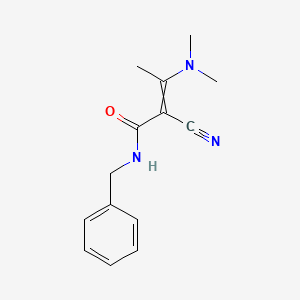
5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with chloro and chloroethylsulfanylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole typically involves the reaction of 5-chloro-1,3-benzodioxole with 2-chloroethylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro groups to corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Amines, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of oxidative stress, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1,3-benzodioxole: Lacks the chloroethylsulfanylmethyl group, making it less reactive in certain applications.
6-(2-Chloroethylsulfanylmethyl)-1,3-benzodioxole: Similar structure but without the chloro substitution on the benzodioxole ring.
5-Bromo-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: Bromine substitution instead of chlorine, which can affect reactivity and biological activity.
Uniqueness: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is unique due to the presence of both chloro and chloroethylsulfanylmethyl groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
90793-81-0 |
|---|---|
Molekularformel |
C10H10Cl2O2S |
Molekulargewicht |
265.16 g/mol |
IUPAC-Name |
5-chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H10Cl2O2S/c11-1-2-15-5-7-3-9-10(4-8(7)12)14-6-13-9/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
ZZYGUOKCIVPMDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)CSCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)

![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)

![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)



![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)



